
Lusutrombopag-d13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lusutrombopag-d13 is a deuterated derivative of lusutrombopag, an orally bioavailable thrombopoietin receptor agonist. Lusutrombopag is primarily used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo a procedure. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lusutrombopag-d13 involves the incorporation of deuterium atoms into the molecular structure of lusutrombopag. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated building blocks.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lusutrombopag-d13, like its parent compound, can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Lusutrombopag-d13 is used in various scientific research applications, including:
Pharmacokinetic studies: To investigate the absorption, distribution, metabolism, and excretion of the parent compound.
Metabolic pathway analysis: To identify and quantify metabolites formed from lusutrombopag.
Drug-drug interaction studies: To assess the potential interactions between lusutrombopag and other medications.
Biological research: To study the effects of deuterium incorporation on the biological activity of the compound.
Wirkmechanismus
Lusutrombopag-d13, like lusutrombopag, acts as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. By binding to the transmembrane domain of TPOR, it stimulates the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells. This leads to an increase in platelet production, which helps to alleviate thrombocytopenia in patients with chronic liver disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Avatrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Eltrombopag: A thrombopoietin receptor agonist used for chronic immune thrombocytopenia and severe aplastic anemia.
Romiplostim: A thrombopoietin receptor agonist used for chronic immune thrombocytopenia.
Uniqueness
Lusutrombopag-d13 is unique due to its deuterium incorporation, which can provide insights into the pharmacokinetics and metabolic stability of the parent compound. Deuterium substitution can lead to a kinetic isotope effect, potentially altering the rate of metabolic reactions and improving the compound’s stability.
Eigenschaften
Molekularformel |
C29H32Cl2N2O5S |
|---|---|
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
(E)-3-[2,6-dichloro-4-[[4-[2-methoxy-3-[(1S)-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxy)ethyl]phenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1/i1D3,5D2,6D2,7D2,8D2,12D2 |
InChI-Schlüssel |
NOZIJMHMKORZBA-GDFYEYDRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl |
Kanonische SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


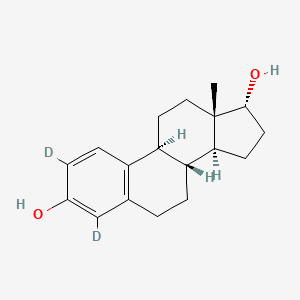
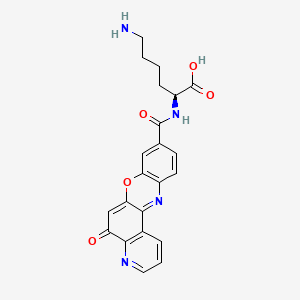


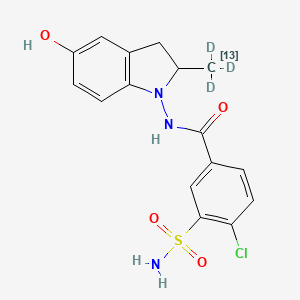
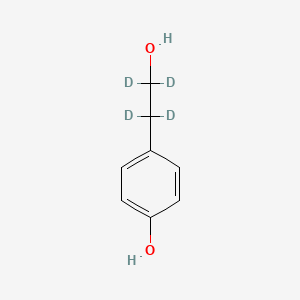


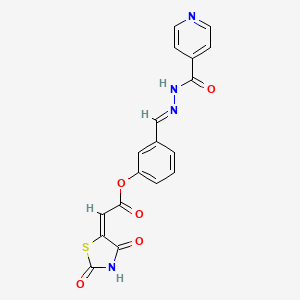



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)

